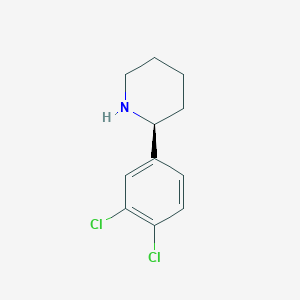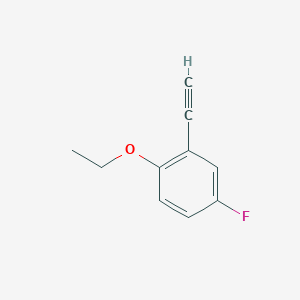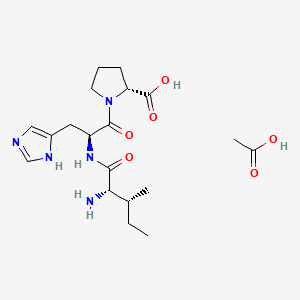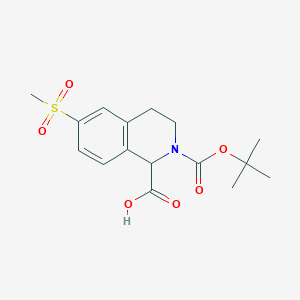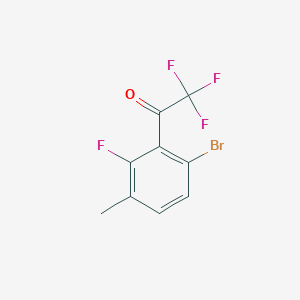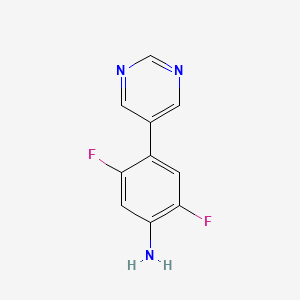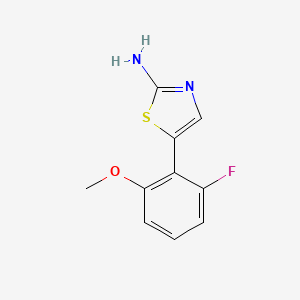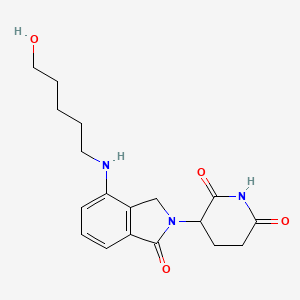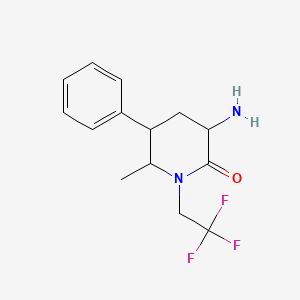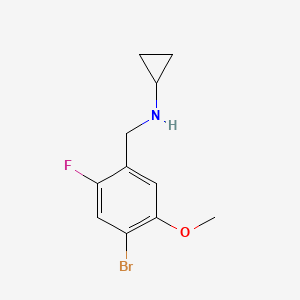
N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety The benzylamine is further substituted with bromine, fluorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Cyclopropanation: Formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogen exchange reactions, such as replacing the bromine or fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.
科学的研究の応用
N-(4-B
特性
分子式 |
C11H13BrFNO |
|---|---|
分子量 |
274.13 g/mol |
IUPAC名 |
N-[(4-bromo-2-fluoro-5-methoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H13BrFNO/c1-15-11-4-7(6-14-8-2-3-8)10(13)5-9(11)12/h4-5,8,14H,2-3,6H2,1H3 |
InChIキー |
ZAAXHUFCIFUFQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CNC2CC2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


